molecular formula C15H25NO6 B12427992 Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-

Cat. No.: B12427992
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-ZRCMBYROSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester involves several steps. The starting materials typically include butanoic acid derivatives and pyrrolizine intermediates. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15?,16?/m0/s1

InChI Key

DNAWGBOKUFFVMB-ZRCMBYROSA-N

Isomeric SMILES

C[C@@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O

Origin of Product

United States

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